molecular formula C20H20N4O6S2 B2436263 Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-24-8

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2436263
CAS No.: 946353-24-8
M. Wt: 476.52
InChI Key: LYHSADKTCHDGIR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.52. The purity is usually 95%.
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Biological Activity

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946236-41-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular formula is C15H18N4O5S2C_{15}H_{18}N_{4}O_{5}S^{2}, with a molecular weight of 398.5 g/mol. It features a complex structure that includes a tetrahydroquinazoline core, which is known for its biological activity.

This compound primarily acts as an inhibitor of human carbonic anhydrase II . This enzyme plays a critical role in regulating pH and fluid balance in tissues. The compound binds to the active site of carbonic anhydrase II, inhibiting its enzymatic activity and thereby affecting various physiological processes .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using MCF-7 breast cancer cells showed that it induces apoptosis and necrosis. The IC50 value was determined to be approximately 23.2 µM , indicating a moderate level of potency against these cancer cells .

Key Findings from Case Studies:

  • Apoptosis Induction : The compound caused a substantial reduction in cell viability (26.86%) after 48 hours of treatment. Early apoptotic cells (AV+/PI−) increased by 2.3 times compared to untreated controls.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M-phase arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), suggesting interference with cell cycle progression .

Enzyme Inhibition

The inhibition of carbonic anhydrase II by this compound suggests potential applications in conditions where modulation of this enzyme's activity is beneficial, such as in glaucoma or certain types of edema .

Comparative Biological Activity Table

Activity IC50 Value Cell Type Effect
Apoptosis Induction23.2 µMMCF-7 (Breast Cancer)Significant reduction in viability
G2/M Phase Arrest-MCF-7Increased cell population in G2/M phase
S Phase Arrest-MCF-7Increased cell population in S phase
Carbonic Anhydrase Inhibition-Human Carbonic Anhydrase IIInhibition of enzyme activity

Future Directions

Given the promising biological activity demonstrated by this compound, further research is warranted to explore:

  • In Vivo Efficacy : Animal model studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target enzymes.

Properties

CAS No.

946353-24-8

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.52

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29)

InChI Key

LYHSADKTCHDGIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

solubility

not available

Origin of Product

United States

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